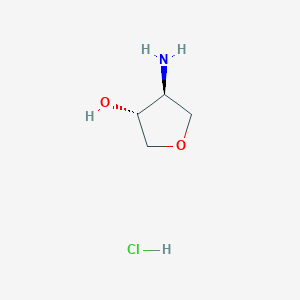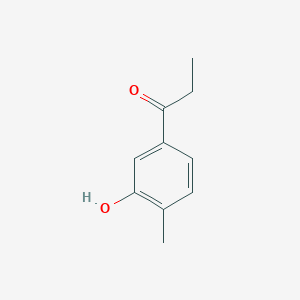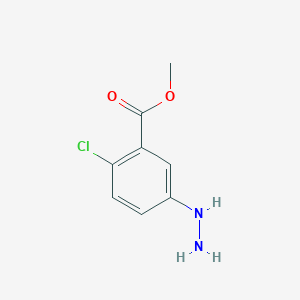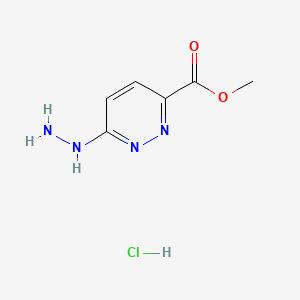
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol is a complex organic compound that belongs to the class of secosteroids Secosteroids are a subclass of steroids where one of the carbon rings is “broken” or “opened
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol typically involves multiple steps starting from simpler steroid precursors. The process may include:
Oxidation: Introduction of hydroxyl groups at specific positions.
Ring Opening: Breaking of the steroid ring to form the secosteroid structure.
Alkyne Formation: Introduction of the alkyne group at the 6-position.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Biotechnological Approaches: Using microorganisms or enzymes to catalyze specific reactions.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or alkyne groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may result in saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored for therapeutic applications
Industry
In industry, this compound may be used in the development of new materials or as a component in specialized chemical processes.
Mechanism of Action
The mechanism of action of (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1α,3β)-9,10-Secocholesta-5(10),8-dien-6-yne-1,3,25-triol include other secosteroids such as:
Calcitriol: A hormonally active form of vitamin D.
Secosteroidal Analogs: Compounds with similar ring-opened structures.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the alkyne group at the 6-position and the hydroxyl groups at the 1, 3, and 25 positions. These features may confer unique biological activities and chemical reactivity compared to other secosteroids.
Properties
CAS No. |
134458-49-4 |
|---|---|
Molecular Formula |
C₂₇H₄₂O₃ |
Molecular Weight |
414.62 |
Synonyms |
(1R,3S)-5-[2-[(1R,3aR,7aR)-2,3,3a,6,7,7a-Hexahydro-1-[(1R)-5-hydroxy-1,5-dimethylhexyl]-7a-methyl-1H-inden-4-yl]ethynyl]-4-methyl-4-cyclohexene-1,3-diol; (1R)-5-(((1R,3aR,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)



